molecular formula C12H16ClFN2O B1521516 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride CAS No. 1181457-89-5

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride

Cat. No.: B1521516
CAS No.: 1181457-89-5
M. Wt: 258.72 g/mol
InChI Key: SIHJOWSVHCATNJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15FN2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperazine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJOWSVHCATNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride is primarily investigated for its pharmacological properties. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.

Key Applications :

  • Antidepressants : The compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.
  • Antipsychotics : Its structural analogs are explored for antipsychotic activity, providing insights into new treatments for schizophrenia and bipolar disorder.

Biological Research

The compound has shown promise in biological assays, particularly in receptor binding studies. Its interactions with neurotransmitter receptors make it a candidate for further research in neuropharmacology.

Case Study :
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant binding affinity to dopamine receptors, suggesting potential use in treating dopamine-related disorders .

Material Science

In material science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Research Findings :
Recent investigations have shown that films made from this compound exhibit enhanced charge transport properties, which are crucial for improving the efficiency of OLEDs .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressant developmentPotential SSRI activity observed
Antipsychotic researchSignificant dopamine receptor binding
Biological ResearchNeuropharmacology studiesPromising results in receptor binding assays
Material ScienceOrganic semiconductor developmentEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone
  • (3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanol
  • (3-Fluoro-4-methylphenyl)(piperazin-1-yl)ethanone

Uniqueness

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Biological Activity

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Benzoyl Group : A benzene ring attached to a carbonyl group (C=O).
  • Fluorine Substitution : The presence of a fluorine atom at the 3-position of the benzoyl moiety enhances lipophilicity and may influence receptor binding.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, compounds with similar piperazine structures have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating potential for further development as an anticancer agent .
  • Receptor Binding : The mechanism of action involves interaction with specific receptors. The piperazine moiety is known to participate in hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their activity .
  • Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties, suggesting that this compound may also possess such capabilities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. For instance, benzoylpiperidine derivatives have shown reversible inhibition against monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism .
  • Cellular Mechanisms : Studies indicate that the compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades linked to cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

  • Antiproliferative Activity : A study on benzoylpiperidine derivatives found significant antiproliferative effects on ovarian cancer cell lines, prompting further optimization to enhance potency .
  • Receptor Interaction Studies : Research has shown that piperazine-containing drugs can effectively bind to serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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